Cas no 2228569-21-7 (tert-butyl 4-2-(1-aminocyclopropyl)ethyl-1H-imidazole-1-carboxylate)

Tert-butyl 4-[2-(1-aminocyclopropyl)ethyl]-1H-imidazole-1-carboxylate is a protected imidazole derivative featuring a cyclopropylamine substituent. This compound serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The tert-butyloxycarbonyl (Boc) group provides stability and selective deprotection options, facilitating further functionalization. The presence of the 1-aminocyclopropyl moiety enhances structural rigidity, which can influence binding affinity in bioactive molecules. Its well-defined reactivity profile makes it suitable for constructing complex heterocyclic frameworks. The compound is typically handled under inert conditions to preserve its integrity. Its synthetic utility lies in its compatibility with a range of coupling and modification reactions, enabling precise molecular design.
tert-butyl 4-2-(1-aminocyclopropyl)ethyl-1H-imidazole-1-carboxylate structure
2228569-21-7 structure
Product Name:tert-butyl 4-2-(1-aminocyclopropyl)ethyl-1H-imidazole-1-carboxylate
CAS No:2228569-21-7
MF:C13H21N3O2
MW:251.324743032455
CID:6448543
PubChem ID:165723023
Update Time:2025-05-22

tert-butyl 4-2-(1-aminocyclopropyl)ethyl-1H-imidazole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-2-(1-aminocyclopropyl)ethyl-1H-imidazole-1-carboxylate
    • tert-butyl 4-[2-(1-aminocyclopropyl)ethyl]-1H-imidazole-1-carboxylate
    • EN300-1896439
    • 2228569-21-7
    • Inchi: 1S/C13H21N3O2/c1-12(2,3)18-11(17)16-8-10(15-9-16)4-5-13(14)6-7-13/h8-9H,4-7,14H2,1-3H3
    • InChI Key: MHJRDNRXJHTADY-UHFFFAOYSA-N
    • SMILES: O(C(N1C=NC(=C1)CCC1(CC1)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 251.16337692g/mol
  • Monoisotopic Mass: 251.16337692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 70.1Ų

tert-butyl 4-2-(1-aminocyclopropyl)ethyl-1H-imidazole-1-carboxylate Pricemore >>

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Additional information on tert-butyl 4-2-(1-aminocyclopropyl)ethyl-1H-imidazole-1-carboxylate

tert-butyl 4-2-(1-aminocyclopropyl)ethyl-1H-imidazole-1-carboxylate: A Comprehensive Overview

tert-butyl 4-2-(1-aminocyclopropyl)ethyl-1H-imidazole-1-carboxylate (CAS No. 2228569-21-7) is a compound of significant interest in the field of organic chemistry and drug discovery. This compound, characterized by its unique structure, has garnered attention due to its potential applications in medicinal chemistry and its role as an intermediate in the synthesis of bioactive molecules. The imidazole ring, a key structural component, contributes to the compound's reactivity and stability, making it a valuable substrate for further chemical modifications.

Recent studies have highlighted the importance of tert-butyl 4-2-(1-aminocyclopropyl)ethyl-1H-imidazole-1-carboxylate in the development of novel therapeutic agents. Researchers have explored its ability to act as a precursor for the synthesis of imidazole-based drugs, which are known for their diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties. The cyclopropyl group attached to the imidazole ring introduces additional complexity and functionality, enhancing the compound's potential for binding to various biological targets.

The synthesis of tert-butyl 4-2-(1-aminocyclopropyl)ethyl-1H-imidazole-1-carboxylate involves a series of well-established organic reactions, including nucleophilic substitution and cyclization processes. The use of tert-butyl as a protecting group ensures stability during these transformations while maintaining the integrity of the imidazole core. This approach has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production.

In terms of pharmacokinetics, tert-butyl 4-2-(1-aminocyclopropyl)ethyl-1H-imidazole-1-carboxylate exhibits favorable properties that make it suitable for further drug development. Studies have shown that the compound demonstrates good solubility in aqueous media and moderate permeability across biological membranes. These characteristics are crucial for ensuring effective delivery of the compound to its intended site of action within the body.

One of the most promising applications of this compound lies in its potential as an intermediate in the synthesis of imidazole-based antibiotics. Recent research has focused on modifying the cyclopropylamine moiety to enhance antibacterial activity while maintaining low toxicity levels. These efforts have led to the discovery of novel analogs with improved efficacy against multidrug-resistant bacterial strains.

Furthermore, tert-butyl 4-2-(1-amino cyclopropylethylimidazol carboxy late) has been investigated for its role in enzyme inhibition studies. The compound's ability to interact with key enzymes involved in cellular signaling pathways suggests its potential as a lead molecule for developing inhibitors targeting diseases such as cancer and neurodegenerative disorders.

In conclusion, tert-butyl 4-[2-(1-amino cyclo propylethylim idazol] carboxy late (CAS No. 2228569 - 2 -7) stands out as a versatile building block in organic synthesis with immense potential in drug discovery. Its unique structure, coupled with recent advancements in synthetic methodologies and pharmacological studies, positions it as a valuable asset for researchers in both academia and industry.

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